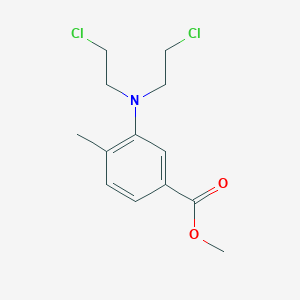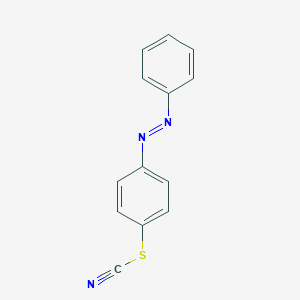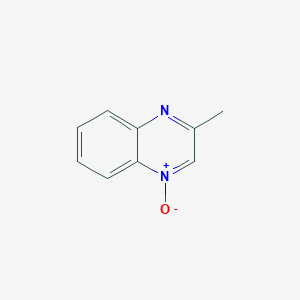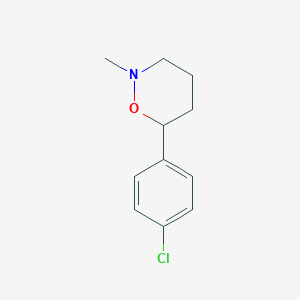
6-(4-Chlorophenyl)-2-methyloxazinane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(4-Chlorophenyl)-2-methyloxazinane, also known as cloxazolam, is a benzodiazepine derivative that has been widely used in scientific research. This compound has been found to have a variety of biochemical and physiological effects, making it a valuable tool for studying the central nervous system.
Wirkmechanismus
Cloxazolam acts on the central nervous system by enhancing the activity of the neurotransmitter gamma-aminobutyric acid (GABA). GABA is an inhibitory neurotransmitter that reduces the activity of neurons in the brain. By enhancing the activity of GABA, 6-(4-Chlorophenyl)-2-methyloxazinane reduces the activity of neurons in the brain, resulting in its anxiolytic, sedative, and anticonvulsant effects.
Biochemical and Physiological Effects
Cloxazolam has been found to have a variety of biochemical and physiological effects. It has been shown to reduce anxiety and induce sedation in animal models. Additionally, 6-(4-Chlorophenyl)-2-methyloxazinane has been found to have anticonvulsant effects, making it a potential treatment for epilepsy. Cloxazolam has also been shown to affect memory and learning in animal models, although the exact mechanisms underlying these effects are not yet fully understood.
Vorteile Und Einschränkungen Für Laborexperimente
Cloxazolam has several advantages as a tool for studying the central nervous system. It has well-established anxiolytic, sedative, and anticonvulsant effects, making it a reliable tool for studying these conditions. Additionally, the synthesis method for 6-(4-Chlorophenyl)-2-methyloxazinane is reliable and efficient, making it easy to produce for scientific research purposes. However, 6-(4-Chlorophenyl)-2-methyloxazinane also has limitations. It has been found to have addictive potential, making it unsuitable for long-term use. Additionally, the exact mechanisms underlying its effects on memory and learning are not yet fully understood.
Zukünftige Richtungen
There are several future directions for research on 6-(4-Chlorophenyl)-2-methyloxazinane. One area of research could be to further explore the mechanisms underlying its effects on memory and learning. Additionally, research could be done to develop safer and more effective benzodiazepine derivatives for the treatment of anxiety and sleep disorders. Finally, research could be done to explore the potential use of 6-(4-Chlorophenyl)-2-methyloxazinane as a treatment for epilepsy, and to develop more effective treatments for this condition.
Synthesemethoden
The synthesis of 6-(4-Chlorophenyl)-2-methyloxazinane involves the reaction of 2-amino-5-chlorobenzophenone with ethyl oxalyl chloride in the presence of triethylamine. The resulting product is then reacted with methylamine to form the final product, 6-(4-Chlorophenyl)-2-methyloxazinane. This synthesis method has been established and optimized, making it a reliable and efficient way to produce 6-(4-Chlorophenyl)-2-methyloxazinane for scientific research purposes.
Wissenschaftliche Forschungsanwendungen
Cloxazolam has been widely used in scientific research to study the central nervous system. It has been found to have anxiolytic, sedative, and anticonvulsant effects, making it a valuable tool for studying anxiety, sleep disorders, and epilepsy. Additionally, 6-(4-Chlorophenyl)-2-methyloxazinane has been used in studies on the effects of benzodiazepines on memory and learning.
Eigenschaften
CAS-Nummer |
15769-91-2 |
|---|---|
Produktname |
6-(4-Chlorophenyl)-2-methyloxazinane |
Molekularformel |
C11H14ClNO |
Molekulargewicht |
211.69 g/mol |
IUPAC-Name |
6-(4-chlorophenyl)-2-methyloxazinane |
InChI |
InChI=1S/C11H14ClNO/c1-13-8-2-3-11(14-13)9-4-6-10(12)7-5-9/h4-7,11H,2-3,8H2,1H3 |
InChI-Schlüssel |
DAHISRJDRDHLFM-UHFFFAOYSA-N |
SMILES |
CN1CCCC(O1)C2=CC=C(C=C2)Cl |
Kanonische SMILES |
CN1CCCC(O1)C2=CC=C(C=C2)Cl |
Synonyme |
6-(4-Chlorophenyl)-3,4,5,6-tetrahydro-2-methyl-2H-1,2-oxazine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Acetamide, N-[4-(trimethylsilyl)phenyl]-](/img/structure/B99768.png)


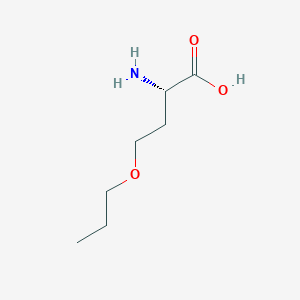




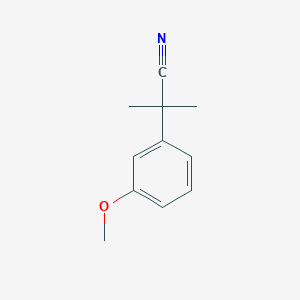
![1,2,4-Trimethyl-5-[1-(2,4,5-trimethylphenyl)ethyl]benzene](/img/structure/B99787.png)
